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Compound of Interest

Compound Name: 5,7-Dichloro-1H-indazole

Cat. No.: B1321707 Get Quote

While direct comparative binding data for 5,7-Dichloro-1H-indazole across multiple kinases is

not publicly available, the dichloro-indazole core is a well-established and privileged scaffold in

the development of potent and selective kinase inhibitors. This guide provides a comparative

analysis of structurally related dichloro-indazole derivatives, highlighting how modifications to

this core influence binding affinity and selectivity across different kinase targets.

The indazole nucleus, a bicyclic aromatic system, serves as an effective bioisostere of adenine,

enabling it to form key hydrogen bond interactions with the hinge region of the ATP-binding site

in many kinases. The addition of chlorine atoms to the benzene ring, as in the 5,7-dichloro

arrangement, significantly influences the compound's electronic properties and provides

vectors for further chemical modification to enhance potency and target selectivity.

Comparative Analysis of Dichloro-Indazole
Derivatives
To illustrate the role of the dichloro-indazole scaffold, this section compares the activity and

binding interactions of several key derivatives against their respective kinase targets. Although

these are not the parent 5,7-Dichloro-1H-indazole, they demonstrate how this core

contributes to kinase inhibition.
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Derivative Class Kinase Target(s)
Key Quantitative Data
(IC50)

6-(2,6-dichloro-3,5-

dimethoxyphenyl)-1H-

indazoles

FGFR1 30.2 nM - 69.1 nM[1][2]

[3-(3,4-dichloro-phenyl)-1H-

indazol-5-yl]-amine Derivative
FGFR1 100 nM[3]

5-arylamino-6-chloro-1H-

indazole-4,7-diones
Akt1 (PKB)

Potent (specific values not

detailed)[4]

Binding Mode Insights:

Fibroblast Growth Factor Receptor (FGFR): In FGFR inhibitors, the indazole core

consistently acts as a hinge-binder. For instance, derivatives like 6-(2,6-dichloro-3,5-

dimethoxyphenyl)-1H-indazole-4-carboxamide show potent activity against FGFR1.[1][2] The

indazole's nitrogen atoms form crucial hydrogen bonds with backbone atoms in the kinase

hinge region, mimicking the interaction of the adenine portion of ATP. The dichlorophenyl

moiety often extends into a hydrophobic pocket, with the chlorine atoms contributing to

favorable van der Waals interactions and potentially enhancing selectivity.

Akt1 (Protein Kinase B): For inhibitors of the serine/threonine kinase Akt1, derivatives such

as 5-arylamino-6-chloro-1H-indazole-4,7-diones have shown potent activity.[4] In this

context, the chloro-indazole core serves as the foundational anchor in the ATP pocket, while

the arylamino substituent can be modified to achieve specific interactions within the active

site, potentially leading to dual inhibition of both the activity and phosphorylation of the

kinase.[4]

SRC Tyrosine Kinase: While specific data for 5,7-dichloro-1H-indazole is absent,

computational studies on various indazole analogs against SRC kinase have highlighted the

importance of the indazole scaffold in interacting with key residues. These studies show that

the indazole core can effectively interact with the hinge region (residues Glu-339, Met-341)

and the DFG motif, which are critical for kinase function.[5] The chloro substituents on the

ring can be strategically placed to optimize these interactions and improve binding affinity.
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Visualizing the Research Workflow
The process of identifying and characterizing a kinase inhibitor's binding mode is a multi-step

endeavor. The following diagram illustrates a typical workflow from initial screening to detailed

structural analysis.

Experimental Workflow for Kinase Inhibitor Characterization
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Caption: Workflow for kinase inhibitor discovery and binding mode analysis.
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The determination of kinase inhibition and binding mode relies on a suite of standardized

biochemical and biophysical assays.

Biochemical Kinase Inhibition Assay (Generic Example)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a dichloro-indazole derivative.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The

inhibitory effect of the compound is determined by the reduction in substrate

phosphorylation.

Materials:

Purified recombinant kinase.

Specific peptide or protein substrate.

ATP (Adenosine triphosphate).

Test compound (e.g., a dichloro-indazole derivative) dissolved in DMSO.

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP).

Procedure:

A series of dilutions of the test compound are prepared in DMSO and then diluted in assay

buffer.

The kinase and its substrate are pre-incubated with the diluted test compound (or DMSO

as a vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at room

temperature.
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The kinase reaction is initiated by adding a specific concentration of ATP (often at the Kₘ

value for the kinase).

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped by adding a stop solution (e.g., EDTA) or by proceeding directly to

the detection step.

The amount of product (phosphorylated substrate or ADP) is quantified using the chosen

detection method. For example, in the ADP-Glo™ assay, luminescence is measured,

which is proportional to the ADP produced.

Data is normalized to controls (0% inhibition for vehicle and 100% inhibition for no

enzyme). The IC50 value is calculated by fitting the dose-response curve using non-linear

regression analysis.

X-ray Crystallography for Binding Mode Determination
This protocol provides a general overview of the steps involved in determining the three-

dimensional structure of a kinase in complex with an inhibitor.

Objective: To visualize the atomic-level interactions between the kinase and a dichloro-

indazole inhibitor.

Principle: A high-quality protein crystal is grown and soaked with the inhibitor. The crystal is

then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the

electron density map and build an atomic model of the complex.

Procedure:

Protein Expression and Purification: The target kinase domain is expressed (e.g., in E. coli

or insect cells) and purified to high homogeneity (>95%).

Crystallization: The purified kinase is screened against a wide range of crystallization

conditions (precipitants, buffers, salts) using techniques like sitting-drop or hanging-drop

vapor diffusion.
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Ligand Soaking or Co-crystallization:

Soaking: A pre-grown crystal of the kinase (apo form) is transferred to a solution

containing the dichloro-indazole inhibitor, allowing the inhibitor to diffuse into the active

site.

Co-crystallization: The inhibitor is mixed with the purified kinase solution prior to setting

up the crystallization screens.

Cryo-protection and Data Collection: The inhibitor-bound crystal is transferred to a cryo-

protectant solution to prevent ice formation and then flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Solution and Refinement: The diffraction data are processed to determine the

crystal's space group and unit cell dimensions. The structure is typically solved by

molecular replacement using a known kinase structure. The inhibitor is then manually

fitted into the electron density map corresponding to the ATP-binding site. The complete

model is refined to improve its fit with the experimental data.

Analysis: The final refined structure reveals the precise binding orientation of the inhibitor

and details all hydrogen bonds, hydrophobic interactions, and other contacts with the

kinase active site residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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